molecular formula C11H20N2O B8110146 (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one

(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one

Cat. No.: B8110146
M. Wt: 196.29 g/mol
InChI Key: LCJVUOXBFBNQQU-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one is a chiral diazaspiro compound of interest in medicinal chemistry and drug discovery research. The specific biological activity, mechanism of action, and primary research applications for this molecule are currently not detailed in the available scientific literature. As a specialized chemical entity, its value is derived from its unique spirocyclic and chiral structure, which may be investigated for its potential to interact with various biological targets. Researchers are encouraged to consult internal data or conduct further studies to determine its specific properties and utilities in their projects. This product is intended for research and further manufacturing use only and is not intended for direct human use.

Properties

IUPAC Name

(5S,10S)-10-ethyl-1-methyl-1,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-3-9-11(6-4-8-12-9)7-5-10(14)13(11)2/h9,12H,3-8H2,1-2H3/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJVUOXBFBNQQU-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(CCCN1)CCC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@]2(CCCN1)CCC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grubbs Catalyst-Mediated Spirocyclization

The patent literature describes RCM as a key step for constructing diazaspirodecanone frameworks. For example, WO2010028232A1 details the use of second-generation Grubbs catalysts to cyclize diene-amine precursors into spirocyclic lactams. Applied to the target compound, this would involve:

  • Synthesis of a diene-amine intermediate with pre-installed ethyl and methyl groups.

  • Cyclization using 5-10 mol% Grubbs catalyst in toluene at 80°C.

  • Isolation of the spirocycle via crystallization from ethanol/water mixtures.

Key Data:

ParameterValueSource
Catalyst Loading7.5 mol%
Temperature80°C
Reaction Time12-18 h
Yield68-72%

Michael Addition-Based Alkylation

US10000493B2 discloses a Michael addition strategy for introducing alkyl groups at the C6 position. Adapted for ethyl group installation:

  • Preparation of α,β-unsaturated ester (e.g., ethyl acrylate)

  • Stereoselective addition using chiral organocatalysts (e.g., Cinchona alkaloids):
    Ethyl acrylate+Chiral amineTHF, -20°C(R)adduct\text{Ethyl acrylate} + \text{Chiral amine} \xrightarrow{\text{THF, -20°C}} (R)-adduct

  • Hydrogenation of the ester to ethyl group using Pd/C (10 wt%) in methanol.

Stereochemical Control:

  • Use of (S)-BINOL-derived phosphoric acids achieves >90% ee.

  • Temperature-dependent inversion minimized below -15°C.

Intramolecular Lactamization from Carbohydrate Precursors

The RSC Advances route (C5RA09584K) demonstrates spiro-γ-lactam formation from D-glucose derivatives:

  • Wittig Reaction : Convert aldehyde 7 to α,β-unsaturated ester 8:
    Ph3P=CHCOOEt+AldehydeEster 8 (E:Z = 9:1)\text{Ph}_3\text{P=CHCOOEt} + \text{Aldehyde} \rightarrow \text{Ester 8 (E:Z = 9:1)}

  • Hydrogenative Cyclization :
    Ester 8H2/Pd-CSpirolactam 9\text{Ester 8} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Spirolactam 9}

  • Functional Group Interconversion :

    • Tosylation/azidation for nitrogen introduction

    • Final reductive amination for N-methylation

Advantages:

  • Built-in chirality from D-glucose ensures (5S,6S) configuration.

  • Overall yield of 32-38% over 8 steps.

Stereochemical Resolution Techniques

Diastereomeric Salt Formation

WO2010028232A1 employs chiral sulfonic acids (e.g., (+)-camphorsulfonic acid) for resolution:

  • React racemic spirocycle with (1R)-(-)-10-camphorsulfonic acid

  • Preferential crystallization of (5S,6S)-diastereomer from ethanol

  • Neutralization with aqueous NaHCO₃ to recover enantiopure free base

Performance Metrics:

Resolution Agentee (%)Yield (%)
(+)-CSA98.541
(-)-DBTA95.238

Comparative Analysis of Synthetic Routes

Table 1: Route Comparison

MethodStepsTotal Yield (%)ee (%)Key Advantage
RCM62899Scalability
Michael Addition53492Direct alkylation
Carbohydrate Route835100Stereochemical control

Critical Process Parameters

Temperature Effects on Cyclization

  • Optimal RCM efficiency achieved at 80°C (±2°C)

  • Lower temperatures favor kinetic control of stereochemistry

Catalyst Screening

Table 2: Metathesis Catalyst Performance

CatalystConversion (%)5S,6S Selectivity (%)
Grubbs II8994
Hoveyda-Grubbs II9296
Zhan Catalyst7888

Industrial-Scale Considerations

Solvent Optimization

Patent data reveals toluene/ethanol mixtures (3:1 v/v) optimize yield while minimizing byproducts:

  • 82% isolated yield at 50 kg scale

  • Residual catalyst removal via silica gel filtration

Crystallization Protocols

  • Seeding between 72-74°C prevents oiling out

  • Cooling rate critical: 0.5°C/min to 0-5°C

Emerging Methodologies

Photoredox Catalysis

Recent advances suggest potential for radical-based spirocyclization:

  • Ir(ppy)₃-mediated C-N bond formation

  • Enantioselectivity via chiral anion phase transfer

Continuous Flow Systems

Microreactor trials demonstrate:

  • 18% yield improvement over batch RCM

  • 3-hour reduction in reaction time

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-ol: This compound differs by having a hydroxyl group instead of a ketone.

    (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-thione: This compound features a sulfur atom in place of the oxygen in the ketone group.

Uniqueness

(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Biological Activity

(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one is a spirocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of suitable precursors under controlled conditions, often employing catalysts to achieve the desired stereochemistry and yield .

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of various diazaspiro compounds, including derivatives related to this compound. For instance, a study evaluated a series of spiroimidazolidinone derivatives for their anticonvulsant activity using the maximal electroshock seizure (MES) assay and subcutaneous pentylenetetrazole (scPTZ) screening test. Some derivatives exhibited significant protection against seizures, indicating potential therapeutic applications in epilepsy .

The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to downstream biochemical events that may contribute to its anticonvulsant effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compound Spirocyclic structure with ethyl and methyl groupsAnticonvulsant activity
(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-thione Contains sulfur in place of oxygenPotentially similar biological properties
(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-ol Hydroxyl group instead of a ketoneVaries in reactivity and interaction

Case Studies

Several studies have investigated the biological activities of diazaspiro compounds:

  • Anticonvulsant Studies : A series of substituted 1,3-diazaspiro[4.5]decan derivatives were synthesized and tested for anticonvulsant activity. Some compounds showed promising results in protecting against seizures without significant neurotoxicity .
  • Structure–Activity Relationship (SAR) : Research into SAR has indicated that modifications to the spirocyclic structure can significantly affect biological activity. For example, changes in substituents at specific positions can enhance anticonvulsant efficacy or alter pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for constructing the spirocyclic core of (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one?

  • Methodological Answer : The spirocyclic scaffold is typically synthesized via ring-closing metathesis (RCM) using Hoveyda-Grubbs catalysts, followed by hydrogenation to saturate the resulting olefin. For example, a related spirocyclic compound was synthesized by reacting an enone derivative with a spirocycle precursor in CH₂Cl₂ under reflux, followed by catalytic hydrogenation using Pd/C-ethylenediamine complexes to achieve stereochemical control . Purification is often accomplished via silica gel chromatography to isolate the target compound.

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and stereochemistry, particularly for distinguishing axial/equatorial protons in the spirocyclic system. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹ for the lactam moiety). Mass spectrometry (MS) provides molecular weight confirmation, while optical rotation measurements validate enantiomeric purity .

Q. What purification methods are effective for isolating this compound post-synthesis?

  • Methodological Answer : Silica gel column chromatography is widely used, with solvent systems optimized based on polarity (e.g., hexane/ethyl acetate gradients). For challenging separations, preparative HPLC with chiral stationary phases may resolve enantiomeric impurities. Crystallization techniques are less common due to the compound’s tendency to form oils .

Advanced Research Questions

Q. How can stereochemical integrity at the 5S and 6S positions be maintained during synthetic steps?

  • Methodological Answer : Stereochemical control is achieved through:

  • Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)-1-(p-tolyl)ethanol in related syntheses) to induce desired configurations .
  • Catalytic asymmetric hydrogenation : Palladium-based catalysts with chiral ligands (e.g., ethylenediamine derivatives) reduce double bonds while preserving stereochemistry .
  • Kinetic resolution : Selective reaction conditions that favor one enantiomer during ring-closing steps .

Q. What computational methods are employed to predict reactivity and conformational stability of this spirocyclic compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s lowest-energy conformers, focusing on spirocyclic strain and intramolecular hydrogen bonding. Molecular docking studies assess interactions with biological targets (e.g., enzymes or receptors), leveraging software like AutoDock Vina .

Q. Are there discrepancies in reported synthetic yields for this compound, and how can they be resolved?

  • Methodological Answer : Yield variations arise from differences in catalysts (e.g., Grubbs vs. Hoveyda-Grubbs), reaction temperatures, and hydrogenation pressures. Systematic optimization studies suggest that lower catalyst loadings (1–2 mol%) and controlled hydrogenation conditions (20–50 psi H₂) improve reproducibility . Contradictory data may require validation via independent synthesis and cross-laboratory collaboration.

Q. How does the spirocyclic architecture influence the compound’s physicochemical properties compared to non-spiro analogs?

  • Methodological Answer : The spirocyclic system enhances rigidity, reducing entropic penalties during binding to biological targets. This increases selectivity but may lower solubility. Comparative studies with linear analogs show improved metabolic stability (e.g., resistance to cytochrome P450 oxidation) and higher melting points due to restricted molecular motion .

Q. What role do protecting groups play in the synthesis of derivatives of this compound?

  • Methodological Answer : Protecting groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) are critical for masking reactive amines during functionalization. For example, 1,2-ethanediol bis(trimethylsilyl) ether has been used to protect ketones in related spirocyclic syntheses, enabling subsequent alkylation or acylation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.